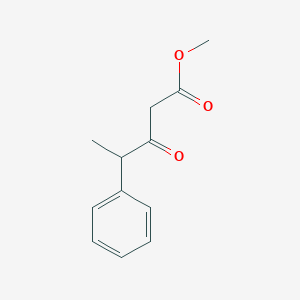

Methyl 3-oxo-4-phenylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-4-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(10-6-4-3-5-7-10)11(13)8-12(14)15-2/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKWBEZBGZPJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of β Keto Esters in Organic Synthesis

β-Keto esters are highly prized by organic chemists for their adaptability as synthetic intermediates. fiveable.me Their structure, featuring both a ketone and an ester, allows for a wide range of chemical transformations. They serve as key precursors in the synthesis of more complex molecules, finding applications in the pharmaceutical and materials science industries. fiveable.meresearchgate.netresearchgate.net

One of the most fundamental reactions involving β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction that is crucial for building larger molecular skeletons. fiveable.meresearchgate.net The presence of acidic protons on the alpha-carbon (the carbon between the two carbonyl groups) makes these compounds readily convertible to enolates, which are powerful nucleophiles. fiveable.me This reactivity allows for various modifications, such as alkylation, which further enhances their synthetic utility. nih.govaklectures.com

Furthermore, β-keto esters can be transformed into other functional groups. For instance, they can undergo hydrolysis and decarboxylation to yield ketones. aklectures.com This process is a cornerstone of the acetoacetic ester synthesis, a classic method for preparing ketones. researchgate.net The ability to selectively transesterify β-keto esters adds another layer of versatility, allowing for the introduction of different alcohol moieties into the molecule. rsc.orgrsc.org

Unique Structural Features and Reactivity Profile of Methyl 3 Oxo 4 Phenylpentanoate

Methyl 3-oxo-4-phenylpentanoate possesses a distinct structure that influences its chemical behavior. The presence of a phenyl group at the 4-position introduces steric bulk and electronic effects that differentiate it from simpler β-keto esters.

A key characteristic of β-keto esters, including this compound, is their existence in a tautomeric equilibrium between the keto and enol forms. libretexts.orglibretexts.orgmasterorganicchemistry.com The keto form contains the two carbonyl groups, while the enol form has a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.com The extent of enolization can be influenced by factors such as the solvent and the presence of substituents. masterorganicchemistry.combohrium.com In the case of some β-dicarbonyl compounds, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, sometimes becoming the major tautomer. libretexts.orglibretexts.org

The reactivity of this compound is dictated by the presence of multiple reactive sites. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Conversely, the alpha-carbon is nucleophilic after deprotonation. researchgate.netresearchgate.net This dual reactivity allows for a rich and varied chemistry.

Overview of Research Trajectories and Academic Importance of Substituted Pentanoates

Substituted pentanoates, a class of compounds that includes methyl 3-oxo-4-phenylpentanoate, have been the subject of considerable research interest. This is largely due to their potential as intermediates in the synthesis of biologically active molecules and other complex organic structures. researchgate.netrsc.orgacs.org

Research in this area has often focused on developing new synthetic methods for preparing these compounds and exploring their subsequent transformations. For example, various catalytic systems have been developed for the asymmetric synthesis of substituted β-keto esters, allowing for the creation of specific stereoisomers. researchgate.netmdpi.com This is particularly important in pharmaceutical chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

The academic importance of substituted pentanoates is also linked to their use as model systems for studying fundamental chemical principles, such as reaction mechanisms and stereoselectivity. researchgate.netmdpi.com

Stereochemical Considerations in Phenyl Substituted β Keto Esters

Classical Approaches to β-Keto Ester Synthesis Applicable to this compound

The synthesis of β-keto esters is a cornerstone of organic chemistry, with several classical methods being readily adaptable for the preparation of this compound.

Claisen Condensation and Related Ester Enolate Chemistry

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to yield a β-keto ester. wikipedia.orgallen.in For the synthesis of this compound, a crossed Claisen condensation would be employed. allen.inlibretexts.org This involves the reaction between methyl 3-phenylpropanoate and methyl acetate (B1210297).

In this process, a strong base, such as sodium methoxide (B1231860), deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-phenylpropanoate. Subsequent elimination of a methoxide ion results in the formation of the desired β-keto ester. The driving force for this reaction is the formation of a highly resonance-stabilized enolate of the product. allen.in A final acidic workup is necessary to neutralize the enolate and isolate the final product. wikipedia.org

It is crucial that one of the ester partners, in this case, methyl acetate, possesses enolizable α-hydrogens, while the other, methyl 3-phenylpropanoate, can also be enolized, leading to potential side products. libretexts.orgorganic-chemistry.org To favor the desired reaction, an excess of the more readily available and easily enolizable ester (methyl acetate) can be used.

Acylation Reactions Involving Phenylacetic Acid Derivatives

Another classical approach involves the acylation of a derivative of phenylacetic acid. One such method is the reaction of phenylacetyl chloride with the magnesium enolate of a malonic acid half-ester. This decarboxylative Claisen condensation allows for the synthesis of α-substituted β-keto esters. organic-chemistry.org

A related historical method is the Dakin-West reaction, where phenylacetic acid reacts with acetic anhydride (B1165640) in the presence of pyridine (B92270). mdma.ch While this reaction primarily yields benzyl (B1604629) methyl ketone, the mechanism is thought to involve the acylation of an intermediate, which shares similarities with β-keto ester synthesis. mdma.ch However, direct acylation of phenylacetic esters under these conditions to form the corresponding β-keto ester has been found to be unsuccessful. mdma.ch

A more direct route involves the acylation of the enolate of methyl phenylacetate. The enolate can be generated using a suitable base, and then reacted with an acetylating agent like acetyl chloride or acetic anhydride to introduce the acetyl group and form the β-keto ester framework.

Michael Addition Strategies for β-Keto Ester Formation

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another avenue for constructing β-keto esters. libretexts.orgopenstax.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the addition of an enolate derived from a β-keto ester to an α,β-unsaturated compound.

A plausible strategy would be the Michael addition of the enolate of methyl acetoacetate (B1235776) to a phenyl-substituted Michael acceptor. The reaction is typically catalyzed by a base, which generates the enolate nucleophile. libretexts.orgopenstax.org The choice of the specific Michael acceptor and reaction conditions is critical to ensure the desired regioselectivity and yield of the final product. The reaction forms a new carbon-carbon bond at the β-position of the acceptor, leading to a 1,5-dicarbonyl compound which, in this case, would be the target β-keto ester. libretexts.orgopenstax.org

Modern and Advanced Synthetic Routes

Recent advancements in synthetic methodology have introduced more sophisticated and efficient ways to construct β-keto esters, including organocatalytic and transition metal-catalyzed approaches.

Organocatalytic Approaches for β-Keto Ester Construction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the construction of β-keto esters has been a significant area of focus. acs.org Chiral organocatalysts, such as cinchona alkaloid derivatives, can be used to catalyze various transformations leading to enantioenriched β-keto esters. acs.orgcapes.gov.br

For instance, the asymmetric α-hydroxylation of β-keto esters using cinchona alkaloid derivatives as catalysts and peroxides as oxidants has been shown to proceed with high yields and enantioselectivity. acs.orgcapes.gov.br While this method modifies an existing β-keto ester, the principles can be extended to the enantioselective construction of the β-keto ester skeleton itself.

Organocatalysts can also be employed in Michael additions for the asymmetric synthesis of β-keto esters. nih.gov For example, a cinchona-derived organocatalyst can facilitate the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov Furthermore, asymmetric Michael additions of β-keto esters to nitroolefins have been achieved using nickel-diamine catalysts, leading to products with high diastereoselectivity. nih.gov

The use of phase-transfer catalysis with cinchona derivatives has also proven effective for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org These organocatalytic methods offer a metal-free alternative for the synthesis of chiral β-keto esters.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a versatile and efficient means of synthesizing β-keto esters. Palladium-catalyzed reactions, in particular, have been extensively studied. For example, palladium enolates generated from allyl β-keto esters can undergo various transformations, including aldol (B89426) condensation and Michael addition, to form more complex β-keto ester structures. nih.gov

Another approach involves the palladium-catalyzed Sonogashira-type coupling of β-haloenol esters with terminal alkynes. mdpi.com This reaction proceeds with high yields and preservation of stereochemistry.

More directly, a titanium-crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides can produce α-monoalkylated β-keto esters. organic-chemistry.org Additionally, a chiral scandium(III) N,N'-dioxide complex has been shown to catalyze the enantioselective homologation of acetophenone (B1666503) derivatives with α-alkyl α-diazo esters to afford optically active β-keto esters. organic-chemistry.org These methods highlight the power of transition metal catalysis in achieving highly selective and efficient syntheses of β-keto esters.

Enantioselective Synthesis of Chiral this compound Analogues

Creating single-enantiomer compounds is crucial in fields like medicinal chemistry, where the three-dimensional arrangement of atoms can dictate biological activity. Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. pressbooks.pub This is often achieved using chiral catalysts that create an asymmetric environment for the reaction, favoring the formation of one enantiomer. pressbooks.pub

Biocatalytic Reductions of Related Prochiral Ketones

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.govmdpi.com This approach utilizes enzymes or whole microbial cells to catalyze chemical transformations with high stereo-, regio-, and chemoselectivity. nih.gov

The asymmetric reduction of prochiral ketones is a well-established biocatalytic method for synthesizing chiral alcohols, which are valuable precursors to a variety of pharmaceuticals and fine chemicals. nih.govpsu.edu In this process, a ketone that has a plane of symmetry is reduced to a chiral alcohol, with the enzyme selectively creating one of the two possible enantiomers.

Whole-cell biocatalysis is often preferred for its practical advantages. mdpi.com The enzymes within the cell are in their natural environment, which can enhance their stability. psu.edu Furthermore, whole-cell systems often have endogenous mechanisms for cofactor regeneration, which is essential for many reduction reactions. mdpi.compsu.edu For instance, the reduction of many ketones is dependent on cofactors like NADH or NADPH. nih.govmdpi.com

A variety of microorganisms, including Bacillus cereus, Candida parapsilosis, and Rodococcus erythropolis, have been identified for their ability to reduce keto esters. mdpi.compsu.edu For example, the (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of a range of prochiral ketones and β-keto esters. nih.gov

Asymmetric Catalysis in α-Alkylation and α-Functionalization

Asymmetric catalysis is a key strategy for the enantioselective synthesis of α-alkylated and α-functionalized β-keto esters. These methods introduce a new substituent at the α-position of the β-keto ester in a stereocontrolled manner.

Phase-transfer catalysis using cinchona alkaloid derivatives has proven effective for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org This method avoids the use of transition metals and can provide products in high yields and with excellent enantiomeric excesses. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has also been widely explored. For instance, chiral aldehydes derived from BINOL can catalyze the direct α-functionalization of N-unprotected amino esters. rsc.org Similarly, cinchona-derived organocatalysts are effective in the enantioselective peroxidation of γ,δ-unsaturated β-keto esters. nih.gov

Metal-catalyzed methods have also been developed for the asymmetric α-functionalization of β-keto esters. For example, chiral metal complexes can promote stereoselective fluorination reactions. mdpi.com The development of dual biocatalytic platforms, combining engineered methyltransferases and other enzymes, represents a promising approach for the asymmetric α-alkylation of related α-keto acids. nih.gov

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Moiety

The this compound structural unit can be found within more complex molecular architectures. The synthesis of these derivatives often involves multi-step reaction sequences.

One example is the synthesis of 2,3,4-trisubstituted pyrroles. This can be achieved through the reaction of alkylidenecyclopropyl ketones with amines. The crude alkylidenecyclopropyl ketone can be used directly in the subsequent step, which involves a reaction with an amine like benzylamine (B48309) in a solvent such as acetonitrile (B52724), heated to reflux. orgsyn.org

Another example is the synthesis of α-alkylated α-amino acids. These can be obtained in high yield and optical purity through a Schmidt rearrangement of optically active α,α-bisalkylated β-keto esters. umn.edu

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction conditions is a critical aspect of chemical synthesis to ensure high yields, purity, and efficiency. This involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts.

For instance, in the synthesis of dihydrobenzofuran neolignans, which involves an oxidative coupling reaction, the choice of oxidant and solvent significantly impacts the conversion and selectivity. scielo.brchemrxiv.org Silver(I) oxide has been identified as an efficient oxidant, and acetonitrile has been shown to be a suitable solvent, providing a good balance between conversion and selectivity. scielo.brchemrxiv.org The reaction time can also be optimized; in this case, it was reduced from 20 hours to 4 hours without a significant loss in performance. scielo.brchemrxiv.org

In the preparation of 4-methyl-3-oxo-N-phenyl valeramide, a related β-keto amide, the reaction temperature is a key parameter. The process involves heating a mixture of isobutyryl methyl acetate and aniline, with the temperature controlled to facilitate both the amidation reaction and the removal of methanol (B129727) as a byproduct. google.com

The synthesis of methyl 3-oxo-4-phenylbutanoate, a similar compound, involves the reaction of Meldrum's acid with phenylacetyl chloride in the presence of pyridine, followed by refluxing in methanol. chemicalbook.com The purification of the final product is then carried out using column chromatography. chemicalbook.com

The following table provides an example of how reaction conditions can be optimized for a related reaction, the oxidation of 3-oxo-N-phenylbutanamide.

| Entry | Solvent | Temperature (°C) | Equivalents of DIB | Yield (%) |

| 1 | Dioxane | Room Temp | 1.3 | 95 |

| 2 | CH2Cl2 | Room Temp | 1.3 | 80 |

| 3 | Toluene | Room Temp | 1.3 | 75 |

| 4 | Dioxane | 0 | 1.3 | 85 |

| 5 | Dioxane | 50 | 1.3 | 90 |

| 6 | Dioxane | Room Temp | 1.1 | 88 |

| 7 | Dioxane | Room Temp | 1.5 | 92 |

| Data adapted from a study on the oxidation of 3-oxo-N-phenylbutanamide. researchgate.net |

Keto-Enol Tautomerism and Its Influence on Reactivity

β-Keto esters, including this compound, exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orgresearchgate.net This rapid interconversion is called keto-enol tautomerism. libretexts.org For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater stability of the carbon-oxygen double bond. libretexts.org

However, in 1,3-dicarbonyl compounds like β-keto esters, the enol form can be significantly stabilized. libretexts.org This stabilization arises from two main factors:

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, creating a more stable, delocalized π-electron system.

Intramolecular Hydrogen Bonding: A stabilizing six-membered ring can form via a hydrogen bond between the hydroxyl proton of the enol and the carbonyl oxygen of the ester.

The position of this equilibrium is influenced by the solvent. In this compound, two possible enol forms can exist due to the asymmetric nature of the ketone. The formation of the enol tautomer is significant as it alters the molecule's reactivity, with the α-carbon becoming nucleophilic. Recent research has even demonstrated the ability to control keto-enol equilibrium using light in certain complex β-ketoester systems. chemrxiv.org While esters generally have a lower tendency to enolize compared to ketones, the 1,3-dicarbonyl arrangement in β-keto esters enhances the enol content. stackexchange.com

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group is a primary site of reactivity in this compound, susceptible to both reduction and nucleophilic attack.

The ketone in β-keto esters can be selectively reduced to a secondary alcohol, yielding a β-hydroxy ester. The stereochemistry of this reduction is a critical aspect, often controlled through the use of specialized reagents or biocatalysts to produce a single stereoisomer.

Biocatalytic Reduction: Genetically engineered baker's yeast (Saccharomyces cerevisiae) is a powerful tool for the stereoselective reduction of β-keto esters. nih.govacs.org By modifying the yeast to overexpress or lack specific reductase enzymes, it is possible to achieve high stereoselectivity, producing specific stereoisomers of the corresponding β-hydroxy ester. nih.govacs.org Enzymes such as (S)-1-phenylethanol dehydrogenase (PEDH) have also been shown to reduce a wide range of β-keto esters with high enantioselectivity. nih.gov

Chemical Reduction: Diastereoselective reduction can also be achieved using chemical reagents. The choice of Lewis acid and reducing agent can direct the stereochemical outcome. For instance, using a chelating Lewis acid like titanium tetrachloride (TiCl₄) typically favors the syn isomer, whereas a non-chelating Lewis acid like cerium chloride (CeCl₃) favors the anti isomer. researchgate.net This control is crucial for synthesizing specific stereoisomers of β-hydroxy esters, which are valuable chiral building blocks.

Table 1: Comparison of Methods for Stereoselective Reduction of β-Keto Esters

| Method | Reagent/Catalyst Example | Typical Selectivity | Notes |

|---|---|---|---|

| Biocatalytic | Baker's Yeast (S. cerevisiae) | High enantioselectivity | Outcome depends on specific enzymes present or engineered. nih.govacs.org |

| Biocatalytic | Isolated Enzymes (e.g., PEDH) | High enantioselectivity | Offers high specificity for certain substrates. nih.gov |

| Chemical | TiCl₄ / BH₃·py | High syn-diastereoselectivity | Relies on chelation control. researchgate.net |

| Chemical | CeCl₃ / LiEt₃BH | High anti-diastereoselectivity | Operates under non-chelation control. researchgate.net |

The electrophilic carbon of the ketone carbonyl is susceptible to attack by nucleophiles. In the context of β-keto esters, this reactivity is fundamental. However, the presence of the adjacent ester and the α-protons can lead to competing reactions.

When reacting with α,β-unsaturated ketones, nucleophiles can add directly to the carbonyl carbon (1,2-addition) or to the β-carbon (conjugate or 1,4-addition). pressbooks.pubfiveable.me The outcome is often dictated by the nature of the nucleophile, with "hard" nucleophiles (like organolithium reagents) favoring 1,2-addition and "soft" nucleophiles (like Gilman reagents or enamines) favoring 1,4-addition. youtube.com For a saturated β-keto ester like this compound, the primary site of nucleophilic attack is the ketone carbonyl. However, under basic conditions, deprotonation at the α-carbon can occur to form an enolate, which can then act as a nucleophile itself in reactions like the Michael addition. rsc.org

Transformations of the Ester Moiety

The methyl ester group of this compound can undergo several characteristic reactions, most notably transesterification and hydrolysis.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. nih.gov This reaction is particularly efficient for β-keto esters and can be catalyzed by acids, bases, or enzymes under mild conditions. nih.govucc.ie The ability to selectively transesterify a β-keto ester in the presence of other ester types is a significant advantage in complex syntheses. nih.gov This selectivity is often attributed to the formation of a stable 6-membered intermediate where a catalyst can chelate to both carbonyl oxygens. nih.govucc.ie

The reaction is versatile, allowing for the introduction of various alcohol groups, including primary, secondary, allylic, and benzylic alcohols. researchgate.net Solvent-free conditions using heterogeneous catalysts like silica-supported boric acid have been developed to improve the environmental footprint and efficiency of this transformation. researchgate.net

Table 2: Catalysts for Transesterification of β-Keto Esters

| Catalyst Type | Example | Conditions | Advantage |

|---|---|---|---|

| Lewis Acid | Boron-based catalysts (e.g., 3-nitrobenzeneboronic acid) | Mild, often solvent-free | High efficiency and selectivity for β-keto esters. nih.govresearchgate.net |

| Heterogeneous | Silica-supported Boric Acid | Solvent-free | Environmentally friendly, high yields, catalyst can be recycled. researchgate.net |

| Organocatalyst | 4-DMAP | Mild | Can catalyze unique transformations like C-allylation with specific substrates. ucc.ie |

| Enzyme | Lipases, Feruloyl esterase | Mild, aqueous or organic solvent | High selectivity and environmentally benign. nih.gov |

Saponification is the base-promoted hydrolysis of an ester, which yields a carboxylate salt and an alcohol. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org The reaction is effectively irreversible.

The mechanism proceeds via nucleophilic acyl substitution:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. organicchemistrytutor.comyoutube.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of a carboxylic acid. masterorganicchemistry.comyoutube.com

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is rapid and drives the reaction to completion, forming a carboxylate salt and methanol. youtube.comyoutube.com

An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral β-keto carboxylic acid. It is important to note that β-keto acids are prone to decarboxylation upon heating.

Reactivity at the Alpha-Carbons (C2 and C4)

The presence of two acidic α-carbons (C2 and C4) in this compound makes it a versatile precursor for various chemical transformations, including alkylation, acylation, and cyclization reactions.

Alkylation and Acylation Reactions

The α-hydrogens of β-keto esters are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in subsequent reactions. aklectures.com Treating β-keto esters with an alkoxide base generates a deprotonated species that can react with alkyl halides in an SN2 fashion to yield mono- and dialkylated products. aklectures.com For example, the alkylation of ethyl N-benzenesulfonyl-3-ethyl-2-methyl-4-oxo-1H-4,5,6,7-tetrahydro-5-indoleacetate with bromoesters is achieved by first treating with diisopropylamine (B44863) and n-butyllithium to form the carbanion, followed by the addition of the bromoester. clockss.org

Similarly, acylation at the α-carbon can be achieved. The acylation of ketones with esters to form β-diketones can be accomplished using sodium amide. acs.org A related reaction is the acylation of esters with other esters to form β-keto esters, also using sodium amide. acs.org Friedel-Crafts acylation, which typically involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid like aluminum chloride, can also be adapted for the acylation of enolates. masterorganicchemistry.comchemguide.co.uk

A specific example of α-alkylation involves the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate. In this procedure, ethyl benzoylacetate is treated with sodium hydride to form the enolate, which is then reacted with methyl iodide to introduce a methyl group at the α-position. beilstein-journals.org

Cyclization Reactions for Heterocycle Formation

The dicarbonyl functionality of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds.

One prominent example is the formation of pyrazoles. The reaction of 1,3-diketones with hydrazine (B178648) monohydrate is a well-established method for synthesizing pyrazole (B372694) rings. nih.gov For instance, 3,5-diarylpyrazole hydroxamic acid derivatives can be synthesized from 3-benzoylpropionic acid derivatives. The process involves the formation of a 1,3-diketone intermediate which is then cyclized with hydrazine. nih.gov Similarly, substituted pyrazoles can be prepared from 5-amino-3-methyl-1-phenylpyrazole through reactions with various electrophiles. researchgate.net The synthesis of ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with dimethyl sulfate (B86663) in the presence of sodium carbonate. chemicalbook.com

Furthermore, three-component cyclization reactions involving β-keto esters, aldehydes, and amino alcohols can lead to the formation of complex heterocyclic systems like tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] organic-chemistry.orgoxazine-6-ones. nih.gov These reactions often proceed through a domino mechanism involving aldol condensation and subsequent cyclization. nih.gov Another example is the three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters to produce isoxazol-5(4H)-ones. clockss.org

The intramolecular cyclization of derivatives of this compound can also yield medium-sized heterocycles, which are important structural motifs in many biologically active compounds. mdpi.com Palladium-catalyzed intramolecular cyclization is a common strategy for this purpose. mdpi.comnih.gov

Conjugate Additions

Derivatives of this compound, particularly those containing an α,β-unsaturated ketone moiety, can undergo conjugate addition reactions, also known as Michael additions. In this type of reaction, a nucleophile adds to the β-carbon of the unsaturated system.

A study on the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones demonstrates the synthetic utility of this reaction. mdpi.comnih.gov The reaction, carried out in the presence of a base like sodium methoxide, results in the regioselective addition of the nucleophile to the double bond, leading to the formation of polyfunctional δ-diketones. mdpi.comnih.gov These δ-diketones can then serve as precursors for the synthesis of other heterocyclic compounds, such as 1,2-diazepines. mdpi.com

The Michael addition is a versatile and atom-economical method for C-C bond formation and can also be used for the formation of C-X bonds (where X is O, N, S, P, etc.). researchgate.net The reaction is typically initiated by a base, which deprotonates the Michael donor to form a nucleophilic enolate. researchgate.net

Thermal and Chemical Decomposition Pathways

Decarboxylation Reactions under Acidic and Basic Conditions

β-Keto esters, such as this compound, can undergo hydrolysis followed by decarboxylation under both acidic and basic conditions. aklectures.com The hydrolysis of the ester group yields a β-keto acid intermediate.

Under acidic conditions, the hydrolysis of the ester is followed by decarboxylation upon gentle heating. youtube.com The mechanism involves a cyclic transition state where the carboxyl proton is transferred to the keto oxygen, leading to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone product. youtube.com

Under basic conditions, hydrolysis of the ester also leads to a β-keto acid. acs.org However, strong bases can also promote a retro-condensation reaction, which involves cleavage on the keto side of the α-carbon. acs.org For decarboxylation to occur under basic conditions, the reaction mixture is typically acidified after hydrolysis to generate the β-keto acid, which can then decarboxylate upon heating. The rate of decarboxylation can be influenced by the structure of the β-keto acid and the reaction conditions. acs.org For example, the decarboxylation of β-keto acids leading to symmetrical ketones is favored by ZrO₂ catalysts, while the formation of unsymmetrical ketones is favored by KOH-TiO₂ catalysts. acs.org

It is important to note that palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl β-keto esters offers a milder alternative to traditional hydrolysis and decarboxylation methods, proceeding at room temperature under neutral conditions. nih.gov

Formation of Phenylacetone (B166967) Analogues from Related β-Keto Esters

The structural features of β-keto esters, such as this compound, make them valuable precursors for the synthesis of ketones. A significant transformation is their conversion into phenylacetone (also known as P2P) and its analogues. This conversion is typically achieved through hydrolysis and decarboxylation under acidic conditions.

The general mechanism involves the acid-catalyzed hydrolysis of the ester group to a β-keto acid. This intermediate is unstable and readily undergoes decarboxylation, where the carboxyl group is eliminated as carbon dioxide, to yield the corresponding ketone. The reaction is driven by the formation of a stable enol intermediate, which then tautomerizes to the final ketone product.

Research has shown that various β-keto esters with structures similar to this compound can be efficiently converted to phenylacetone. The reaction conditions, particularly the acid catalyst and temperature, play a crucial role in the reaction's efficiency. For instance, heating these compounds in the presence of an acid can lead to the formation of phenylacetone. It has been noted that the reaction of methyl esters like Methyl 3-oxo-4-phenylbutyrate may proceed more readily than their ethyl ester counterparts under similar acidic conditions.

The table below summarizes the conversion of various related β-keto esters to phenylacetone, highlighting the general applicability of this transformation.

| Starting β-Keto Ester | Product | Key Transformation |

| Methyl 3-oxo-4-phenylbutyrate | Phenylacetone | Acid-catalyzed hydrolysis and decarboxylation |

| Ethyl 3-oxo-4-phenylbutyrate | Phenylacetone | Acid-catalyzed hydrolysis and decarboxylation |

| Methyl 3-oxo-2-phenylbutyrate | Phenylacetone | Acid-catalyzed hydrolysis and decarboxylation |

| Ethyl 3-oxo-2-phenylbutyrate | Phenylacetone | Acid-catalyzed hydrolysis and decarboxylation |

This table illustrates the general conversion of different β-keto esters to phenylacetone, a common transformation for this class of compounds.

A notable by-product in some of these transformations can be phenylacetylcarbinol, which can subsequently be converted to other compounds, highlighting the complex reaction pathways that can occur.

Intramolecular Reactions of Complex this compound Derivatives

The reactivity of the β-keto ester moiety in this compound allows for its derivatives to participate in a variety of intramolecular reactions, leading to the formation of complex cyclic and heterocyclic structures. These reactions are of significant interest in synthetic organic chemistry for the construction of diverse molecular architectures.

One of the most powerful applications of β-keto esters in the synthesis of complex molecules is through multicomponent reactions that involve an intramolecular cyclization step. The Hantzsch pyridine synthesis and the Biginelli reaction are classic examples where a β-keto ester, an aldehyde, and a nitrogen source react to form dihydropyridines and dihydropyrimidinones, respectively. chemtube3d.comorganic-chemistry.orgwikipedia.orgbuchler-gmbh.com These reactions are highly atom-economical and allow for the rapid assembly of complex heterocyclic scaffolds. wikipedia.org

In the Hantzsch pyridine synthesis , two equivalents of a β-keto ester react with an aldehyde and ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comorganic-chemistry.org The mechanism involves the initial formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-keto ester and the aldehyde. These two intermediates then combine and undergo an intramolecular cyclization and dehydration to form a dihydropyridine (B1217469). Subsequent oxidation yields the aromatic pyridine ring. organic-chemistry.org Derivatives of this compound can be envisioned as the β-keto ester component in this synthesis, leading to highly substituted pyridine derivatives.

The Biginelli reaction is another important multicomponent reaction where a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones or the corresponding thiones. buchler-gmbh.com The reaction is typically acid-catalyzed and proceeds through a series of intermediates, culminating in an intramolecular cyclization to form the six-membered heterocyclic ring. The use of substituted derivatives of this compound would allow for the synthesis of a diverse library of dihydropyrimidinone-based compounds.

The following table provides an overview of these intramolecular cyclization reactions involving β-keto esters.

| Reaction Name | Reactants | Product Type |

| Hantzsch Pyridine Synthesis | β-Keto Ester (2 equiv.), Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridine/Pyridine |

| Biginelli Reaction | β-Keto Ester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/Thione |

This table summarizes key multicomponent reactions that utilize β-keto esters to form complex heterocyclic derivatives through intramolecular cyclization.

Furthermore, derivatives of this compound can be utilized in the synthesis of other heterocyclic systems such as pyridones . For example, the reaction of a β-keto ester with a suitable nitrogen-containing reactant can lead to the formation of a pyridone ring through a cyclization process. These reactions often proceed via an initial condensation followed by an intramolecular attack and subsequent dehydration to form the stable heterocyclic ring.

The versatility of the β-keto ester functionality in intramolecular reactions makes this compound and its derivatives valuable building blocks in the synthesis of a wide range of complex molecules with potential applications in various fields of chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of Methyl 3-oxo-4-phenylpentanoate make it an ideal starting point or intermediate for constructing more intricate molecular architectures.

The synthesis of natural product analogues is a key strategy in medicinal chemistry to develop new therapeutic agents with improved properties. rsc.org Analogues of this compound are crucial in this endeavor. For instance, related structures like 4-methyl-3-oxo-N-phenyl-pentanamide are key intermediates in the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering drug. researchgate.netgoogle.com Similarly, β-keto esters serve as foundational components in the synthesis of potent 5α-reductase inhibitors, demonstrating their role in accessing complex pharmaceutical compounds. researchgate.net These examples underscore the compound's value in what is known as diverted total synthesis, where synthetic pathways are modified to produce a variety of analogues for biological testing. rsc.orgresearchgate.net

This compound is an excellent precursor for synthesizing various heterocyclic compounds, which form the core of many biologically active molecules. The most common application is in the synthesis of pyrazoles. Through condensation reactions with hydrazine (B178648) and its derivatives, the 1,3-dicarbonyl unit of the ketoester readily forms the pyrazole (B372694) ring. nih.govgoogle.com This reaction is a cornerstone in heterocyclic chemistry, providing access to a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic properties. nih.govnih.gov

Beyond pyrazoles, similar β-dicarbonyl compounds can be used to construct other important heterocycles. For example, reactions with mixtures of aromatic aldehydes and diamines can lead to the formation of substituted pyrrole (B145914) derivatives. researchgate.net The versatility of this scaffold allows for the generation of diverse molecular libraries crucial for drug discovery. chim.it

Chiral Auxiliary and Stereodirecting Agent in Asymmetric Synthesis

In the synthesis of chiral molecules, controlling the three-dimensional arrangement of atoms is paramount. Analogues of this compound can play a significant role in achieving this stereocontrol.

The reduction of the keto group in β-keto esters like this compound analogues is a powerful method for producing chiral hydroxy esters, which are valuable synthetic intermediates. Biocatalytic reduction using whole-cell systems or isolated enzymes offers high enantioselectivity. For example, diketoesters can be reduced by microorganisms like Acinetobacter calcoaceticus to yield specific syn-(3R,5S)-dihydroxy esters with high yield and enantiomeric excess. nih.gov These chiral diols are key building blocks for synthesizing pharmaceuticals like Atorvastatin. nih.gov The choice of biocatalyst can selectively produce different stereoisomers, highlighting the precision of this method. nih.gov

Table 1: Biocatalytic Reduction of Ketoesters for Chiral Alcohol Synthesis

| Substrate Analogue | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ethyl diketoester | Acinetobacter calcoaceticus SC 13876 | (3R,5S)-dihydroxy ester | 92% | 99% | nih.gov |

| 4-chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% | nih.gov |

| Ketone 26 | Fermentation broth | Alcohol 27 | 99.3% | 99.9% | nih.gov |

The phenyl group at the C4 position of this compound exerts significant steric and electronic influence on adjacent reaction centers. This influence can be harnessed to direct the outcome of diastereoselective reactions. The bulk of the phenyl group can shield one face of the molecule, forcing incoming reagents to attack from the less hindered side. This is critical in reactions such as the alkylation of the C2 methylene (B1212753) position or the reduction of the C3 ketone. By controlling the conformation of the molecule, the phenyl group helps establish a defined spatial relationship between existing and newly formed stereocenters, leading to a high degree of diastereoselectivity.

Intermediates in Fine Chemical and Agrochemical Synthesis

The versatility and reactivity of this compound and its derivatives make them valuable intermediates in the production of high-value, low-volume products like fine chemicals and agrochemicals.

The primary application in fine chemical synthesis is the production of active pharmaceutical ingredients (APIs). As previously noted, analogues such as 4-methyl-3-oxo-N-phenyl-pentanamide are critical for producing Atorvastatin. researchgate.netgoogle.combldpharm.com Furthermore, the ability to generate complex heterocyclic systems, like pyrazolo-quinazolinones, from this scaffold leads to compounds with potential anti-inflammatory and analgesic activities. nih.gov

In the field of agrochemicals, many potent herbicides, insecticides, and fungicides are based on heterocyclic scaffolds. The pyrazole ring, readily synthesized from β-keto esters, is a common feature in many commercial agrochemicals. nih.gov Therefore, this compound serves as a potential intermediate for the synthesis of novel crop protection agents.

Table 2: Applications of this compound Analogues

| Industry | Application | Example Product/Intermediate | Reference |

|---|---|---|---|

| Fine Chemicals (Pharmaceuticals) | Cholesterol-lowering drug synthesis | 4-methyl-3-oxo-N-phenyl-pentanamide (Atorvastatin intermediate) | researchgate.netgoogle.com |

| Fine Chemicals (Pharmaceuticals) | Anti-inflammatory agent synthesis | Ethyl 1-methyl-5-(substituted...)-1H-pyrazole-4-acetates | nih.gov |

| Fine Chemicals (Pharmaceuticals) | 5α-reductase inhibitor synthesis | 4-aza-3-oxo-androstane-17β-carboxylic acid intermediate | researchgate.net |

| Agrochemicals | Potential herbicide/fungicide synthesis | Substituted Pyrazole Derivatives | nih.govgoogle.com |

Synthetic Utility in Multi-Component Reactions

This compound, as a functionalized β-keto ester, is a valuable substrate for various multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued in organic synthesis for their efficiency and atom economy. The reactivity of this compound is primarily centered around its β-keto ester moiety, which can participate in a range of condensation reactions to construct complex heterocyclic scaffolds.

Two of the most prominent multi-component reactions for which β-keto esters are classical starting materials are the Biginelli reaction and the Hantzsch pyridine (B92270) synthesis. These reactions lead to the formation of medicinally significant dihydropyrimidinones and dihydropyridines, respectively.

The Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea). nih.gov This reaction is typically catalyzed by an acid and results in the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.gov These heterocyclic compounds are of significant interest due to their wide array of pharmacological properties, including acting as antiviral, antitumor, antibacterial, and anti-inflammatory agents. nih.gov

The reaction mechanism generally begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyl-iminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-keto ester. The final step involves cyclization via intramolecular condensation and subsequent dehydration to yield the dihydropyrimidinone ring system. The use of various catalysts, including Lewis acids like bismuth nitrate (B79036) and silica (B1680970) chloride, can improve reaction yields and allow for milder reaction conditions. nih.govclockss.org

While specific studies detailing the use of this compound in the Biginelli reaction are not extensively documented, its structural similarity to other β-keto esters, such as ethyl acetoacetate (B1235776), allows for predictable reactivity. The substitution at the 4-position of the pentanoate chain would be expected to result in a dihydropyrimidinone with a 1-phenylethyl group at the 6-position of the heterocyclic ring.

The following table presents representative examples of the Biginelli reaction using various aldehydes and a common β-keto ester, illustrating the general conditions and outcomes of this synthesis.

| Aldehyde | β-Keto Ester | Catalyst | Conditions | Product | Yield (%) | Ref |

| Benzaldehyde | Ethyl acetoacetate | Silica chloride | 80°C, Solvent-free, 3h | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 | nih.gov |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Silica chloride | 80°C, Solvent-free, 3h | 5-(Ethoxycarbonyl)-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 | nih.gov |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Silica chloride | 80°C, Solvent-free, 3h | 5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 89 | nih.gov |

| Furfural | Methyl acetoacetate | Trichloroacetic acid | 70°C, Solvent-free | 5-(Methoxycarbonyl)-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 93 | nih.gov |

| Cinnamaldehyde | Ethyl acetoacetate | Trichloroacetic acid | 70°C, Solvent-free | 5-(Ethoxycarbonyl)-6-methyl-4-styryl-3,4-dihydropyrimidin-2(1H)-one | 85 | nih.gov |

The Hantzsch Pyridine Synthesis

Another significant multi-component reaction is the Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The initial product is a 1,4-dihydropyridine (B1200194), which can subsequently be oxidized to the corresponding pyridine derivative.

The Hantzsch reaction is crucial for the synthesis of 1,4-dihydropyridine derivatives, a class of compounds famous for their use as calcium channel blockers in the treatment of hypertension. The mechanism is believed to proceed through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-keto ester, and an enamine from the other equivalent of the β-keto ester and the nitrogen source. The condensation of these two intermediates leads to the dihydropyridine (B1217469) ring.

In the context of this compound, its use in a Hantzsch synthesis would be expected to yield a 1,4-dihydropyridine with 1-phenylethyl groups at the 2- and 6-positions of the ring. The reaction's versatility allows for the synthesis of a diverse library of dihydropyridine derivatives by varying the aldehyde and β-keto ester components.

The following table provides examples of the Hantzsch synthesis, demonstrating the reaction conditions and yields for the formation of various 1,4-dihydropyridine derivatives.

| Aldehyde | β-Keto Ester | Nitrogen Source | Conditions | Product | Yield (%) | Ref |

| 3-Nitrobenzaldehyde | Methyl 3-aminocrotonate (from Methyl acetoacetate and Ammonia) | - | Isopropyl alcohol, reflux, 3h | 2-Chloroethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 96 | researchgate.net |

| 2-Nitrobenzaldehyde | Methyl 3-aminocrotonate (from Methyl acetoacetate and Ammonia) | - | Isopropyl alcohol, reflux, 3h | 2-Chloroethyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 92 | researchgate.net |

| Benzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol, reflux | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | - |

Theoretical and Computational Chemistry Studies of Methyl 3 Oxo 4 Phenylpentanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular geometry of organic molecules like Methyl 3-oxo-4-phenylpentanoate. These calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For a typical β-keto ester, the molecule exists predominantly in its keto form, a finding supported by both spectroscopic evidence and computational analysis of similar compounds. Current time information in Knoxville, TN, US. DFT calculations, using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry to its lowest energy state. Current time information in Knoxville, TN, US. These calculations would reveal the spatial arrangement of the methyl ester, the central keto group, and the phenylpentanoate chain.

The electronic structure analysis involves examining the distribution of electron density and the molecular orbitals. Key insights can be gained from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a β-keto ester, the HOMO is typically localized on the enolate-like fragment, while the LUMO is centered on the carbonyl groups, indicating their electrophilic nature. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Table 1: Predicted Geometric Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C=O (keto) bond length | ~1.21 Å |

| C=O (ester) bond length | ~1.20 Å |

| C-O (ester) bond length | ~1.34 Å |

| Cα-Cβ bond length | ~1.52 Å |

| Phenyl C-C bond lengths | ~1.39 Å (aromatic) |

Conformational Analysis and Energetics of Different Rotamers

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable single bonds, leading to various possible conformations (rotamers) with different energies. The most significant rotations would be around the Cα-Cβ bond and the bonds connecting the phenyl group.

Computational methods can be used to map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This analysis helps identify the most stable (lowest energy) conformers. For β-keto esters, intramolecular interactions, such as hydrogen bonding between the enol form and the carbonyl oxygen, can play a significant role in stabilizing certain conformations. However, spectroscopic studies on similar compounds suggest that they exist primarily in the keto form. Current time information in Knoxville, TN, US.

The relative energies of different rotamers can be calculated to determine their population at a given temperature using the Boltzmann distribution. Steric hindrance between the phenyl group and the ester moiety will likely be a major factor in determining the preferred conformation, with staggered arrangements being energetically favored over eclipsed ones.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis of Key Transformations

Key transformations for β-keto esters include reactions like hydrolysis, transesterification, and carbon-carbon bond-forming reactions at the α-carbon. For instance, in a base-catalyzed hydrolysis, computational modeling can map out the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. Transition state theory, combined with quantum chemical calculations, allows for the determination of the structure and energy of the transition state.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate. For reactions involving β-keto esters, the formation of a six-membered transition state is often invoked to explain selectivity, particularly in reactions catalyzed by Lewis acids where both carbonyl oxygens can coordinate to the metal center.

Prediction of Regioselectivity and Stereoselectivity

Many reactions of β-keto esters can yield multiple products, and computational chemistry can predict which products are most likely to form (regioselectivity and stereoselectivity). For instance, in the alkylation of the α-carbon, the reaction proceeds through an enolate intermediate. The regioselectivity of the alkylation (C-alkylation vs. O-alkylation) can be predicted by analyzing the electrostatic potential and the frontier molecular orbitals of the enolate.

In stereoselective reactions, such as the reduction of the keto group, computational models can be used to predict the facial selectivity of the hydride attack. By calculating the energies of the transition states leading to the different stereoisomeric products, one can determine the most favorable reaction pathway and thus the major product. For example, in the reduction of similar β-keto esters, the stereochemical outcome is often rationalized by considering the steric hindrance around the carbonyl group in the preferred conformation.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. ambeed.com The predicted chemical shifts are then compared with experimental spectra to confirm the structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or the presence of multiple conformers.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Position |

|---|---|---|

| ¹³C NMR | Keto Carbonyl (C=O) | ~200-205 ppm |

| ¹³C NMR | Ester Carbonyl (C=O) | ~170-175 ppm |

| ¹³C NMR | Methylene (B1212753) (α-carbon) | ~45-55 ppm |

| ¹³C NMR | Phenyl Carbons | ~125-140 ppm |

| IR | Keto C=O Stretch | ~1715-1735 cm⁻¹ |

| IR | Ester C=O Stretch | ~1735-1750 cm⁻¹ |

| IR | C-O Stretch | ~1150-1250 cm⁻¹ |

Infrared (IR) spectroscopy is another area where computational chemistry provides significant insights. By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. These calculations help in assigning the various peaks in the experimental spectrum to specific vibrational modes of the molecule, such as the characteristic stretches of the keto and ester carbonyl groups.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the study of the dynamic behavior of the molecule, including its conformational changes and its interactions with solvent molecules. For instance, an MD simulation could reveal the preferred solvation shell structure around the polar carbonyl groups and the nonpolar phenyl group.

These simulations are particularly useful for understanding processes that occur over longer timescales, such as the diffusion of the molecule in a solvent or its interaction with a biological macromolecule. Although specific MD studies on this compound are not available, simulations on similar compounds have been used to understand their interactions within biological systems, such as enzyme active sites.

Q & A

Basic Research Questions

Synthesis and Optimization Q: What is the most efficient synthetic route for Methyl 3-oxo-4-phenylpentanoate, and how can reaction conditions be optimized? A: The compound can be synthesized via Claisen condensation between methyl phenylacetate and a suitable acetyl donor (e.g., acetyl chloride) under basic conditions (e.g., NaH in THF). Key optimizations include:

- Temperature control : Maintain 0–5°C to suppress diketone byproducts.

- Solvent purity : Use anhydrous solvents to prevent hydrolysis.

- Monitoring : Track reaction progress via TLC (hexane/EtOAc 7:3, Rf ≈ 0.3). Similar β-keto ester syntheses emphasize stoichiometric precision and slow reagent addition to avoid side reactions .

Characterization Techniques Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Key techniques include:

- ¹H NMR : Peaks at δ 3.7 (s, OCH₃), δ 3.2–3.4 (m, CH₂ adjacent to carbonyl), and δ 7.2–7.4 (aromatic protons).

- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (keto C=O).

- MS : Molecular ion peak at m/z 206 (M⁺). Cross-validation with computational methods (e.g., DFT) enhances reliability .

Purification Strategies Q: What purification methods effectively isolate this compound from complex reaction mixtures? A: Use fractional distillation (b.p. ~220–225°C, estimated) followed by column chromatography (silica gel, hexane/EtOAc gradient). For high-purity requirements, recrystallization from diethyl ether/hexane mixtures yields >95% purity. Analytical HPLC (C18 column, 60% MeOH in H₂O) confirms homogeneity .

Advanced Research Questions

Crystallographic Analysis of Tautomerism Q: How can crystallographic data resolve keto-enol tautomerism in this compound? A: Grow single crystals in hexane/EtOAc and collect X-ray data at 100 K to stabilize the keto form. Refinement via SHELXL (SHELX-2018) with anisotropic displacement parameters clarifies bond lengths (C=O vs. C–O). Hirshfeld surface analysis identifies hydrogen-bonding patterns that stabilize the dominant tautomer. Discrepancies in electron density maps may indicate minor enol content .

Addressing Reactivity Discrepancies Q: How should researchers resolve contradictions in nucleophilic addition data for this compound? A: Systematically vary nucleophiles (e.g., Grignard reagents vs. enolates) and analyze products via GC-MS or chiral HPLC (Chiralpak AD-H column). Steric hindrance from the 4-phenyl group often reduces reactivity compared to non-substituted analogs. Computational modeling (DFT) of transition states provides mechanistic insights. Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Stereochemical Control in Derivatives Q: What methodologies enhance stereoselectivity in derivatives of this compound? A: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation. Monitor diastereomeric ratios via chiral HPLC (heptane/IPA 85:15). For dynamic kinetic resolution, use organocatalysts (e.g., proline derivatives) and track enantiomer ratios via in situ FTIR. X-ray crystallography (ORTEP-III) validates absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.